molecular formula C9H20O2 B14699794 1,3-Propanediol, 2-isopentyl-2-methyl- CAS No. 25462-50-4

1,3-Propanediol, 2-isopentyl-2-methyl-

Cat. No.: B14699794
CAS No.: 25462-50-4
M. Wt: 160.25 g/mol
InChI Key: SXKIAUOJJWKUTP-UHFFFAOYSA-N
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Description

1,3-Propanediol (1,3-PDO) is a diol with broad industrial applications, particularly in polymer synthesis and specialty chemicals. Derivatives of 1,3-PDO vary widely based on substituents, which influence their physicochemical behavior, metabolic pathways, and industrial utility. This article compares these analogs to infer the characteristics of 2-isopentyl-2-methyl-1,3-propanediol, leveraging data from microbial production studies, physicochemical analyses, and functional applications .

Properties

CAS No.

25462-50-4

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyl-2-(3-methylbutyl)propane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-8(2)4-5-9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3

InChI Key

SXKIAUOJJWKUTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CO)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Propanediol, 2-isopentyl-2-methyl- involves several steps. One common method includes the following steps:

    Aldol Condensation: Iso-valderaldehyde is reacted with an aqueous solution of a hydroxide base (such as sodium hydroxide or potassium hydroxide) and methanol to form (2Z)-2-isopropyl-5-methyl-2-hexenal.

    Reduction: The (2Z)-2-isopropyl-5-methyl-2-hexenal is then reduced to form 2-isopropyl-5-methylhexanal.

    Formaldehyde Reaction: The 2-isopropyl-5-methylhexanal is reacted with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol.

    Methylation: Finally, the 2-isopentyl-2-isopropylpropane-1,3-diol is methylated to form 1,3-Propanediol, 2-isopentyl-2-methyl-.

Chemical Reactions Analysis

1,3-Propanediol, 2-isopentyl-2-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, halogens, and various catalysts such as copper or palladium. The major products formed from these reactions include alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

1,3-Propanediol, 2-isopentyl-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isopentyl-2-methyl- involves its interaction with various molecular targets and pathways. It acts as a glycol, participating in various biochemical reactions and processes. Its primary hydroxyl groups allow it to react with diacids to form polyesters, which are used in various industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The branching and substituent groups on 1,3-PDO significantly alter its reactivity and functionality. Key analogs include:

Table 1. Structural Comparison of 1,3-Propanediol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Role Source (Evidence ID)
2-(Hydroxymethyl)-2-methyl-1,3-PDO 2-hydroxymethyl, 2-methyl C₅H₁₂O₃ 120.15 Polymer precursor
2-Isopropyl-1-methyl-1,3-PDO cyclic phosphate 2-isopropyl, 1-methyl, cyclic phosphate Not reported - Specialty chemical synthesis
Threo-1,3-propanediol (phenolic derivative) Aromatic methoxy/hydroxy groups C₂₀H₂₄O₈ 392.40 Antioxidant activity
Lignin model dimer (substrate III) 4-hydroxy-3,5-dimethoxyphenyl groups C₂₃H₃₀O₁₀ 490.48 Lignin degradation studies
  • Branching Effects : The 2-isopentyl-2-methyl substitution (hypothetical) would introduce steric hindrance and hydrophobicity, similar to 2-isopropyl-1-methyl derivatives .
  • Phenolic Derivatives: Compounds with methoxy/hydroxy aromatic groups exhibit antioxidant properties, unlike alkyl-substituted variants .

Comparative Analysis of Physicochemical Properties

Substituents dictate solubility, thermal stability, and partition coefficients (logP):

Table 2. Key Physicochemical Properties

Compound Name ΔfusS (J/mol·K) logP logWS Source (Evidence ID)
2-(Hydroxymethyl)-2-methyl-1,3-PDO 65.46 (354 K) - -
1,3-Propanediol trimethylsilyl ether - 1.220 1.26
2,2-Dimethyl-1,3-PDO cyclic phosphorochloridate - 2.406 -3.16
  • Thermodynamics : The high entropy of fusion (ΔfusS) for 2-(hydroxymethyl)-2-methyl-1,3-PDO suggests stable crystalline phases .
  • Hydrophobicity : Alkyl substituents (e.g., isopropyl, isopentyl) increase logP, enhancing lipid solubility, while polar groups (e.g., hydroxymethyl) reduce it .

Research Findings and Key Studies

  • Metabolic Dynamics : Glycerol and 1,3-PDO concentrations inversely correlate in bacterial cultures, with 1,3-PDO degrading faster than acetate/propionate .
  • Enzymatic Specificity : Lignin peroxidase preferentially cleaves dimers with 3,5-dimethoxy groups, yielding guaiacol and syringic acid .
  • Analytical Challenges : GC-FID methods resolve 1,3-PDO and glycerol in fermentation broths, critical for process optimization .

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